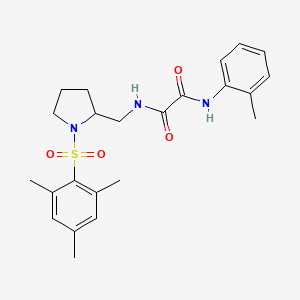

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-15-12-17(3)21(18(4)13-15)31(29,30)26-11-7-9-19(26)14-24-22(27)23(28)25-20-10-6-5-8-16(20)2/h5-6,8,10,12-13,19H,7,9,11,14H2,1-4H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFPDESYPJBPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 443.6 g/mol. The compound features a unique structure that includes a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrrolidine Derivative : A suitable pyrrolidine derivative is prepared through cyclization reactions.

- Sulfonylation : The mesitylsulfonyl group is introduced via sulfonylation reactions.

- Oxalamide Formation : The final step involves the coupling of the mesitylsulfonyl pyrrolidine with o-toluidine and oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the mesitylsulfonyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

- Kinase Inhibition : Some derivatives have shown promising results as kinase inhibitors, which are crucial in regulating cellular functions and are often implicated in cancer pathways .

- Antimicrobial Activity : Preliminary assays suggest potential antimicrobial properties against various bacterial strains, indicating that this compound could be explored for therapeutic applications in infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide":

General Information

- "N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" is a synthetic organic compound containing a difluorophenyl moiety and a mesitylsulfonyl-pyrrolidine unit. It's an oxalamide derivative known for diverse biological activities.

- Oxalamides, in general, are derivatives of oxalic acid.

Applications

- Medicinal Chemistry: These compounds can be used as bioactive reagents and building blocks in medicinal chemistry for synthesizing pharmaceuticals and biologically active compounds. They can serve as scaffolds for developing new drugs, particularly those targeting neurological or inflammatory conditions.

- The mesitylsulfonyl group may enhance binding affinity to certain proteins, while the oxalamide moiety could facilitate interactions with other molecular structures, modulating biological pathways and potentially leading to therapeutic effects.

- The uniqueness of "N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide" arises from its combination of functional groups that confer specific chemical properties and biological activities. The mesitylsulfonyl group provides steric bulk and electron-withdrawing effects, while the methoxyphenyl group can participate in various interactions, enhancing the compound’s versatility in different applications.

Synthesis

- The synthesis of similar compounds involves multiple steps:

- Formation of the pyrrolidine ring through cyclization of precursors like amino acids.

- Introduction of the mesitylsulfonyl group via sulfonylation using mesitylsulfonyl chloride in the presence of a base.

- Attachment of the oxalamide moiety by coupling the mesitylsulfonyl-pyrrolidine intermediate with a substituted phenyl oxalyl chloride under basic conditions.

Additional Information

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

To contextualize the properties of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide, we compare it with structurally and functionally related oxalamides from diverse research domains:

Antiviral Oxalamides

Several oxalamides in were designed as HIV entry inhibitors targeting the CD4-binding site. Key examples include:

Comparison: The mesitylsulfonyl-pyrrolidine group in the target compound replaces the thiazole and chlorophenyl groups in these analogs.

Umami Flavoring Oxalamides

16.101) as potent umami agonists.

Comparison : Unlike flavoring agents, the target compound’s mesitylsulfonyl group introduces steric hindrance, likely reducing metabolic lability compared to the methoxybenzyl substituents in S335. However, its safety profile remains uncharacterized.

Enzyme Inhibitors

describe oxalamides with inhibitory activity against enzymes like stearoyl-CoA desaturase (SCD) and soluble epoxide hydrolase (sEH):

Comparison : The adamantyl group in Compound 6 enhances lipophilicity and target binding, whereas the mesitylsulfonyl group in the target compound may offer similar advantages for membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.